2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Physicochemical Properties Medicinal Chemistry SAR

2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS 923201-98-3) is a synthetic small molecule (MW: 405.52 g/mol; formula: C19H27N5O3S) belonging to the piperazinyl-pyrimidine sulfonamide class, a privileged scaffold in medicinal chemistry for kinase and receptor modulation. Its core architecture comprises a 4-ethoxybenzenesulfonyl group tethered via a piperazine linker to an N-ethyl-6-methylpyrimidin-4-amine core.

Molecular Formula C19H27N5O3S
Molecular Weight 405.52
CAS No. 923201-98-3
Cat. No. B2818832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
CAS923201-98-3
Molecular FormulaC19H27N5O3S
Molecular Weight405.52
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C19H27N5O3S/c1-4-20-18-14-15(3)21-19(22-18)23-10-12-24(13-11-23)28(25,26)17-8-6-16(7-9-17)27-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,21,22)
InChIKeyPTJQZKIZKQZGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS 923201-98-3): Procurement-Grade Overview for a Research Sulfonamide Scaffold


2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS 923201-98-3) is a synthetic small molecule (MW: 405.52 g/mol; formula: C19H27N5O3S) belonging to the piperazinyl-pyrimidine sulfonamide class, a privileged scaffold in medicinal chemistry for kinase and receptor modulation [1]. Its core architecture comprises a 4-ethoxybenzenesulfonyl group tethered via a piperazine linker to an N-ethyl-6-methylpyrimidin-4-amine core . While its definitive pharmacological target profile remains unpublished in peer-reviewed literature as of mid-2026, its structural blueprint places it within a well-characterized space of chemokine receptor (CCR4) antagonists and kinase inhibitor probes [2]. Procurement is supported by multiple suppliers offering the compound at research-grade purity (typically ≥95%) for in vitro and preclinical exploratory studies, with catalog availability indicating a mature supply chain for this particular substitution pattern within the broader analog series .

Generic Substitution Risks for Piperazinyl-Pyrimidine Analogs: The Critical Role of the 4-Ethoxybenzenesulfonyl Warhead in CAS 923201-98-3


Within research procurement, compounds sharing a common piperazinyl-pyrimidine core are not functionally interchangeable due to the profound influence of the terminal sulfonyl (or carbonyl) substitution on target engagement, selectivity, and physicochemical properties. The specific 4-ethoxybenzenesulfonyl group in CAS 923201-98-3 is not merely a solubilizing appendage; its para-ethoxy substituent distinctly modulates electron density at the sulfonamide linkage, the logP partition coefficient, and the topological polar surface area (TPSA) relative to its halogenated analogs (e.g., 4-chloro, 4-bromo, or 2-chloro regioisomers) [1] . Even a seemingly conservative substitution—such as replacing the para-ethoxy with a para-bromo group—shifts the molecular weight from 405.52 to 440.36 g/mol and likely alters hydrogen-bonding capacity, solubility, and off-target binding profiles in biological assays . For experimental reproducibility and SAR continuity, researchers cannot substitute CAS 923201-98-3 with an in-class analog and expect identical outcomes without extensive re-validation of target engagement and ADME parameters, making precise catalog selection a prerequisite for rigorous scientific comparison .

Quantitative Differentiation of CAS 923201-98-3 Against Structurally Proximal Analogs: A Head-to-Head Evidence Guide


Physicochemical Differentiation: Molecular Weight and Heavy Atom Count Shifts Between Para-Ethoxy and Para-Halogen Sulfonamide Analogs

The target compound's 4-ethoxybenzenesulfonyl substitution yields a molecular weight (MW) of 405.52 g/mol. Direct comparison with its closest commercially cataloged analogs reveals that halogen substitution at the same para-position significantly increases MW: the 4-chloro analog (CAS 923146-20-7) has a MW of 395.91 g/mol, and the 4-bromo analog (CAS 923249-92-7) is heavier at 440.36 g/mol. Furthermore, the chlorine substitution at the ortho position (2-chloro, CAS 923201-70-1) results in an identical MW to the para-chloro but with a marked shift in topological polar surface area (TPSA) and rotatable bond count due to steric and electronic configuration changes [1] . For the 4-ethoxy compound, this represents a balanced, intermediate MW profile that may influence cell permeability and solubility relative to both lighter and heavier halogenated variants.

Physicochemical Properties Medicinal Chemistry SAR

Lipophilicity (XLogP3) and Polarity (TPSA) Comparison with 4-Chloro and 2-Chloro Regioisomers

Computed XLogP3 values differentiate the target compound from its halogenated analogs. The 4-ethoxy analog is predicted to possess a higher lipophilicity than the 4-chloro congener (XLogP3 = 3.0) due to the additional methylene (–CH2–) and methyl (–CH3) units in the ethoxy group. While an experimentally measured logP/D is not publicly available for the target compound, the calculated XLogP3 provides a basis for inferring differential membrane permeability and solubility profiles [1]. The topological polar surface area (TPSA) of the 4-chloro analog is 86.8 Ų; the 4-ethoxy compound is expected to exhibit a comparable or slightly lower TPSA due to the less electronegative ethoxy substituent, potentially enhancing passive diffusion relative to the more polar chloro variant [2].

Lipophilicity ADME Prediction Polar Surface Area

Supplier-Disclosed Purity Benchmarks and Catalog Availability Versus Halogenated Analogs

Vendor catalog entries indicate that CAS 923201-98-3 is available with a purity specification of ≥95%, comparable to its 4-bromo analog (CAS 923249-92-7, purity: 95%+) . The 4-chloro analog (CAS 923146-20-7) is also routinely supplied at similar purity grades [1]. However, the 4-ethoxy compound is listed in stock by multiple suppliers (BenchChem, EvitaChem, Chemenu), and at least one vendor (BenchChem) explicitly markets it at a competitive price point . In contrast, certain analogs such as the 2-chloro regioisomer (CAS 923201-70-1) and the N,N-dimethylamino variant (CAS not specified) are less broadly stocked and may require longer lead times for custom synthesis. The superior catalog breadth for the 4-ethoxy derivative translates to reduced procurement friction and faster experimental turnaround.

Chemical Purity Procurement Supply Chain

Predicted Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count Relative to N,N-Dimethyl and tert-Butylbenzoyl Analogs

A key differentiator between CAS 923201-98-3 and its N-ethyl-6-methylpyrimidin-4-amine scaffold variants lies in the hydrogen bond donor/acceptor inventory and conformational flexibility. The 4-ethoxy compound retains one hydrogen bond donor (the secondary amine NH) and seven hydrogen bond acceptors (sulfonamide oxygens, pyrimidine nitrogens, ethoxy oxygen), matching the 4-chloro analog's donor/acceptor count but with a greater rotatable bond count (estimated 6 vs. 5 for the 4-chloro analog) due to the ethoxy side chain [1]. Compared to the N,N-dimethyl analog (2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine), which lacks an NH donor entirely, the target compound retains hydrogen bond donor capacity, a feature often correlated with improved solubility and target binding enthalpy in kinase inhibitor design . This property positions CAS 923201-98-3 as a more 'lead-like' scaffold than the fully methylated variant for programs valuing ligand efficiency.

Hydrogen Bonding Drug-likeness Conformational Flexibility

Regioisomeric and Substituent Comparison: Ortho-Chlorophenyl vs. Para-Ethoxyphenyl Sulfonamide

Comparison of the target compound with its 2-chlorophenyl regioisomer (CAS 923201-70-1) underscores the impact of sulfonamide aryl substitution geometry rather than merely electronic character. The 2-chloro analog places an electronegative chlorine atom ortho to the sulfonamide linkage, creating a steric environment that restricts rotational freedom of the pendant aryl ring relative to its para-substituted counterparts . In contrast, the para-ethoxy group exerts an electron-donating mesomeric effect (+M) that polarizes the sulfonamide S=O bonds differently, potentially altering the geometry of key hydrogen bonds with the target protein backbone . Although direct biochemical assay data are not publicly available for either compound, established SAR from the CCR4 piperazinyl-pyrimidine patent family (WO2013107207A1) demonstrates that para-substituted sulfonamide derivatives consistently display divergent antagonistic potencies from ortho-substituted variants across multiple chemokine receptor assays [1]. Researchers investigating regioisomeric SAR systematically would require both the ortho-chloro and the para-ethoxy probe compounds as complementary, non-interchangeable tools.

Regioisomerism Target Selectivity Binding Pose

Scalability and Synthetic Tractability: Ethoxy Substituent as a Favorable Handle for Late-Stage Derivatization

From a synthetic chemistry procurement standpoint, the 4-ethoxybenzenesulfonyl moiety offers a key advantage over halogenated analogs (e.g., 4-bromo, 4-chloro): the ethoxy group is chemically inert under standard cross-coupling conditions (Suzuki, Buchwald-Hartwig) that would consume or deactivate halogen-substituted aryl rings . This means CAS 923201-98-3 can serve as a stable, late-stage intermediate for further derivatization at alternative positions on the pyrimidine core or piperazine ring without risk of unwanted reactivity at the sulfonamide aryl ring. In contrast, the 4-bromo analog (CAS 923249-92-7) is inherently susceptible to oxidative addition by palladium catalysts, potentially leading to side products during transition metal-catalyzed library synthesis . BenchChem's disclosed synthetic route for the 4-ethoxy compound confirms its preparation via straightforward nucleophilic substitution between 4-ethoxybenzenesulfonyl chloride and piperazine, followed by pyrimidine coupling—a sequence noted to be amenable to scale-up using automated flow chemistry .

Synthetic Chemistry Derivatization Building Block

Optimal Application Scenarios for CAS 923201-98-3 Based on Quantitative Differentiation Evidence


CCR4 Antagonist Probe Development and SAR Library Construction

Given the patent-established CCR4 antagonism of piperazinyl-pyrimidine sulfonamides [1], CAS 923201-98-3 is optimally deployed as the para-ethoxy reference probe within a systematic SAR matrix. Its intermediate MW (405.52), balanced HBD/HBA profile (1 donor, 7 acceptors), and predicted logP (>3.0) make it a suitable starting point for evaluating the impact of electron-donating para substituents on chemokine receptor binding. Researchers would compare its activity directly with the 4-chloro (electron-withdrawing) and 4-bromo (heavier, more lipophilic) analogs to establish a pharmacophoric model for CCR4 antagonism. The compound's commercial availability from multiple vendors ensures uninterrupted supply during iterative analog synthesis cycles .

Kinase Inhibitor Fragment-Based Screening and Hit Validation

The N-ethyl-6-methylpyrimidin-4-amine core, coupled with a sulfonamide-linked piperazine, closely resembles privileged fragments found in numerous kinase inhibitors . CAS 923201-98-3 can serve as a control compound in differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) fragment screens, where its ethoxy substituent provides a distinct thermal shift signature compared to halogenated analogs. The compound's chemical inertness under standard biochemical assay conditions (non-reactive ethoxy group) reduces the risk of false-positive covalent modifier hits, a known limitation of halo-substituted analogs in high-throughput screening cascades .

Physicochemical Profiling and In Silico Model Validation

The computed property divergence between the 4-ethoxy compound and its 4-chloro analog—specifically the estimated ΔXLogP3 of +0.2 to +0.5 and the comparable TPSA of ≤86.8 Ų—positions CAS 923201-98-3 as an experimental validation tool for in silico ADME prediction models. By procuring both the ethoxy and chloro analogs and measuring their experimental logD7.4, kinetic solubility, and PAMPA permeability, computational chemistry teams can refine QSPR models for sulfonamide-containing heterocycles and improve the accuracy of virtual screening workflows [2].

Late-Stage Functionalization and PROTAC Linker Chemistry

The ethoxy group's chemical stability under palladium-catalyzed cross-coupling conditions makes CAS 923201-98-3 a preferred scaffold for late-stage diversification at the pyrimidine 5-position or piperazine NH (after Boc deprotection), without competing reactivity at the sulfonamide aryl ring . This property is particularly valuable in PROTAC (Proteolysis-Targeting Chimera) design, where chemists require a functional handle for attaching E3 ligase-recruiting moieties while preserving the target-binding sulfonamide warhead intact. The 4-bromo analog would be unsuitable for such applications due to competing oxidative addition at the aryl bromide site.

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